molecular formula C17H29N3O B14530553 N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide CAS No. 62399-95-5

N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide

Cat. No.: B14530553
CAS No.: 62399-95-5
M. Wt: 291.4 g/mol
InChI Key: XDKZPZZSDHOAJW-UHFFFAOYSA-N
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Description

N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide typically involves the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with hexylamine and cyclopropanecarbonyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the cyclopropane moiety are replaced with other substituents.

Scientific Research Applications

N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide can be compared with other pyrazole derivatives such as N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide and N-(1-Butyl-1H-pyrazol-3-yl)-N-phenylcyclopropanecarboxamide. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

62399-95-5

Molecular Formula

C17H29N3O

Molecular Weight

291.4 g/mol

IUPAC Name

N-(1-butylpyrazol-3-yl)-N-hexylcyclopropanecarboxamide

InChI

InChI=1S/C17H29N3O/c1-3-5-7-8-13-20(17(21)15-9-10-15)16-11-14-19(18-16)12-6-4-2/h11,14-15H,3-10,12-13H2,1-2H3

InChI Key

XDKZPZZSDHOAJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NN(C=C1)CCCC)C(=O)C2CC2

Origin of Product

United States

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